molecular formula C10H19ClN2O B1528959 N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride CAS No. 137858-61-8

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

Cat. No.: B1528959
CAS No.: 137858-61-8
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-UHFFFAOYSA-N
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Description

N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is a hydroxylamine derivative featuring a cyclohexylidene backbone substituted with a pyrrolidine moiety. The compound’s structure combines a rigid cyclohexenyl ring system with a secondary amine (pyrrolidine), which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVNEUTAFESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

  • Molar Ratios: Equimolar or slight excess of hydroxylamine hydrochloride relative to 2-(pyrrolidin-1-yl)cyclohexanone.
  • Temperature: Typically ambient to 40°C to avoid decomposition or side reactions.
  • Reaction Time: Several hours (often 2–6 hours) with stirring to ensure complete conversion.
  • pH Control: Slightly acidic conditions favor oxime formation; hydrochloride salt formation occurs naturally due to the reagent.

Purification

  • After completion, the reaction mixture is cooled.
  • The product precipitates as the hydrochloride salt.
  • Filtration and washing with cold solvent (e.g., ethanol or ether) remove impurities.
  • Drying under vacuum yields pure this compound.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
2-(pyrrolidin-1-yl)cyclohexanone 1.0 equiv Starting ketone substrate
Hydroxylamine hydrochloride 1.0–1.2 equiv Slight excess can drive reaction
Solvent Ethanol, methanol, or water Choice affects solubility and yield
Temperature 20–40 °C Higher temps may increase rate but risk side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
pH Slightly acidic (due to HCl) Maintains protonation and salt formation

Chemical Reaction Analysis

  • The key step is the formation of an oxime functional group by nucleophilic addition of hydroxylamine to the ketone.
  • The hydrochloride salt formation stabilizes the product and improves isolation.
  • Side reactions such as over-oxidation or reduction are minimized by controlling temperature and reagent purity.

Related Preparation of Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride, a critical reagent for this synthesis, is itself prepared industrially by catalytic hydrogenation of nitric acid in the presence of hydrochloric acid and tin chloride catalysts. This process operates under mild temperatures (up to 40°C) and hydrogen pressures (30–1000 psi), yielding hydroxylamine hydrochloride in high conversion rates (~70% or more).

Component Concentration Range (parts by weight per 100 parts water) Role
Nitric acid 0.1 to 25 Nitrogen source, reduced to hydroxylamine
Hydrochloric acid 1 to 50 Provides acidic medium and chloride ions
Tin chloride (SnCl2) 0.5 to 60 Catalyst for hydrogenation
Hydrogen gas Pressure 30–1000 psi Reducing agent
Temperature 0 to 40 °C Controls reaction rate and selectivity

This catalytic process is essential for producing the hydroxylamine hydrochloride reagent used in the synthesis of the target compound.

Research Findings and Data

  • The reaction of 2-(pyrrolidin-1-yl)cyclohexanone with hydroxylamine hydrochloride proceeds efficiently under mild conditions with yields typically exceeding 80%.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the formation of the oxime hydrochloride.
  • The purity of the product is critical for downstream applications in organic synthesis and pharmacological research.
  • Optimization studies indicate that solvent choice and temperature control significantly influence yield and purity.

Summary Table of Preparation Methods

Step Description Conditions/Notes Outcome
Starting Material 2-(pyrrolidin-1-yl)cyclohexanone Commercially available or synthesized Key ketone substrate
Reagent Hydroxylamine hydrochloride Prepared via catalytic hydrogenation Nucleophile for oxime formation
Reaction Condensation of ketone with hydroxylamine HCl 20–40 °C, 2–6 h, acidic medium Formation of oxime hydrochloride
Isolation Cooling and filtration Precipitation of hydrochloride salt Solid product
Purification Washing with cold solvent, vacuum drying Removes impurities Pure compound
Characterization NMR, IR, MS, melting point Confirms structure and purity Quality control

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Hydroxylamine Derivatives

highlights two quinoline-2-carboxamide hydrochlorides:

  • N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW 309.79)
  • N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW 321.80)
Property Target Compound* Quinoline Derivatives ()
Core Structure Cyclohexylidene-hydroxylamine Quinoline-carboxamide
Substituent Pyrrolidin-1-yl Dimethylamino (C₁₅) / Pyrrolidin-1-yl (C₁₆)
Molecular Weight (g/mol) ~300–330 (estimated) 309.79 (C₁₅) / 321.80 (C₁₆)
Hydrochloride Salt Yes Yes

Key Differences :

  • The target compound’s cyclohexylidene backbone introduces conformational rigidity compared to the planar quinoline system.
Cyclohexane-Related Impurities ()

Pharmaceutical impurities such as Imp. F(EP) and Imp. G(EP) share structural motifs with the target compound:

  • Imp. F(EP): Cyclohex-1-enyl group with a 4-methoxyphenyl and dimethylaminoethyl chain (C₁₇H₂₄ClNO₂).
  • Imp. G(EP) : Cyclohexyl group with similar substituents.
Feature Target Compound Imp. F(EP) / G(EP)
Cyclohexane Type Cyclohexylidene (unsaturated) Cyclohexenyl (F) / Cyclohexyl (G)
Aromaticity Non-aromatic Methoxyphenyl (aromatic)
Functional Groups Hydroxylamine Dimethylamino, methoxy

Implications :

  • The unsaturated cyclohexylidene in the target compound may increase reactivity in cyclization or oxidation reactions compared to saturated analogs like Imp. G(EP) .

Comparison :

  • The target compound’s hydroxylamine group may similarly participate in nucleophilic reactions or cyclizations. However, its cyclohexylidene-pyrrolidine system could steer reactivity toward distinct pathways, such as forming spirocyclic products rather than planar heterocycles .
Pyridine-Substituted Analogs ()

The compound (Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride (C₁₁H₁₈ClN₃O; MW 243.74) shares a hydroxylamine hydrochloride moiety but differs in backbone and substituents:

Aspect Target Compound Pyridine-Substituted Analog
Backbone Cyclohexylidene Hexylidene
Substituent Pyrrolidine Pyridine
Molecular Weight Higher (~300–330) 243.74

Functional Impact :

  • The pyridine group in the analog may enhance π-π stacking interactions in biological systems, whereas the target’s pyrrolidine could improve solubility in polar solvents .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate with ANOVA for inter-group variability and bootstrap resampling for confidence intervals. Cross-validate findings with orthogonal assays (e.g., cell viability vs. enzymatic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 2
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

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